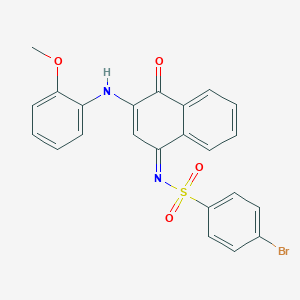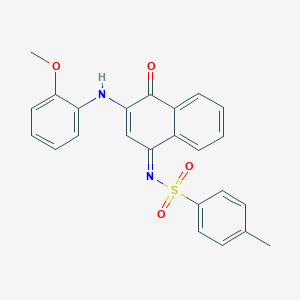
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide, also known as AMBS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields such as medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to induce apoptosis and inhibit angiogenesis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, there are also some limitations to using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, it has been found to be toxic to some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide. One direction is to further study the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide and its effects on various enzymes and biomolecules. Another direction is to study the potential use of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in the treatment of various diseases such as cancer and inflammatory disorders. In addition, there is a need to study the toxicity of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide in more detail and to develop new derivatives of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide that have improved properties.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 2-methyl-5-nitrobenzenesulfonamide, which is then reduced to 2-methyl-5-aminobenzenesulfonamide. The second step involves the synthesis of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid, which is then converted to its acid chloride derivative. The final step involves the condensation of the two compounds to form N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-2,4,5-trimethylbenzenesulfonamide has been used to study the mechanism of action of drugs and to develop new drugs.
Propiedades
Fórmula molecular |
C24H27NO5S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C24H27NO5S/c1-7-8-23(27)25(31(28,29)22-12-15(3)14(2)11-16(22)4)19-9-10-21-20(13-19)24(17(5)26)18(6)30-21/h9-13H,7-8H2,1-6H3 |
Clave InChI |
QJYAWOBZEIHZBX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
SMILES canónico |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)

![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![2,4,5-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281362.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281373.png)
![4-chloro-N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281375.png)